molecular formula C35H65O2P B14423782 Tributyl(hexadecyl)phosphanium benzoate CAS No. 84977-31-1

Tributyl(hexadecyl)phosphanium benzoate

Cat. No.: B14423782
CAS No.: 84977-31-1
M. Wt: 548.9 g/mol
InChI Key: KZABQFJJERKGTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(hexadecyl)phosphanium benzoate is a quaternary phosphonium ionic liquid comprising a tributyl(hexadecyl)phosphanium cation paired with a benzoate anion. Such phosphonium-based ionic liquids are increasingly studied for applications in green chemistry, pharmaceuticals, and materials science due to their thermal stability, low volatility, and tunable physicochemical properties .

Properties

CAS No.

84977-31-1

Molecular Formula

C35H65O2P

Molecular Weight

548.9 g/mol

IUPAC Name

tributyl(hexadecyl)phosphanium;benzoate

InChI

InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

KZABQFJJERKGTP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .

Comparison with Similar Compounds

Phosphonium vs. Ammonium Salts

  • Tributyl(hexadecyl)phosphanium benzoate contains a phosphorus-centered cation, offering higher thermal stability (decomposition temperatures >300°C) compared to ammonium analogs like tetrabutylammonium benzoate, which degrade below 250°C .
  • Phosphonium salts exhibit stronger Lewis acidity, enhancing their utility in catalytic reactions (e.g., CO₂ capture) compared to ammonium counterparts .

Benzoate Anion vs. Other Counterions

  • Benzoate (C₆H₅COO⁻) provides moderate hydrophilicity and biodegradability, contrasting with thiocyanate (SCN⁻) or chloride (Cl⁻) anions, which are more polar but less environmentally benign. For example, tributyl(hexadecyl)phosphanium thiocyanate (CAS 67047-78-3) is used in industrial synthesis but poses higher toxicity risks .

Comparison with Benzoate Esters

Simple benzoate esters (e.g., methyl benzoate, benzyl benzoate) are neutral, volatile compounds primarily used in fragrances and pharmaceuticals. Key differences:

Property This compound Methyl Benzoate Benzyl Benzoate
State at 25°C Ionic liquid Liquid Liquid
Odor Odorless Cananga-like Balsamic/almond
Applications Catalysis, surfactants Fragrance Acaricide
Thermal Stability >300°C Decomposes ~200°C Decomposes ~250°C

Data compiled from .

Toxicity and Environmental Impact

  • This compound is less volatile than alkyl benzoate esters (e.g., butyl benzoate), reducing inhalation risks. However, its long alkyl chain may raise concerns about bioaccumulation, unlike smaller esters like triethyl citrate, which degrade rapidly .

Research Findings and Industrial Relevance

  • Custom Synthesis : Suppliers like Shenzhen Aito Chemistry Co., Ltd. highlight the demand for tailored phosphanium salts in drug development, with purity levels exceeding 95% and scalable production capabilities .
  • Antimicrobial Activity : Phosphonium benzoates demonstrate superior antimicrobial efficacy against Staphylococcus aureus compared to citrate-based ionic liquids (e.g., tributyl acetyl citrate), likely due to membrane-disrupting cationic chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.